molecular formula C14H16F3NO2 B12851210 Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate

Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate

Cat. No.: B12851210
M. Wt: 287.28 g/mol
InChI Key: DDSDSDHFCWJEOX-QWRGUYRKSA-N
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Description

Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate: is a synthetic organic compound characterized by the presence of an aziridine ring, a trifluoromethyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the appropriate starting materials, which include a trifluoromethyl-substituted benzene derivative and an aziridine precursor.

    Formation of Aziridine Ring: The aziridine ring is formed through a cyclization reaction. This can be achieved by treating the aziridine precursor with a suitable base under controlled conditions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, often using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine ring, leading to the formation of oxaziridines or other oxidized derivatives.

    Reduction: Reduction reactions can target the aziridine ring or the trifluoromethyl group, potentially yielding amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxaziridines, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a model compound for investigating the interactions of trifluoromethylated molecules with biological targets.

Medicine

In medicinal chemistry, the compound’s potential as a pharmacophore is of interest. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug design.

Industry

In the industrial sector, this compound may be used in the development of new materials with unique properties, such as enhanced thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism by which Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, while the aziridine ring may participate in covalent bonding with target molecules, leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, this compound is unique due to its aziridine ring, which imparts distinct reactivity and potential for covalent interactions. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C14H16F3NO2

Molecular Weight

287.28 g/mol

IUPAC Name

tert-butyl (2S,3S)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate

InChI

InChI=1S/C14H16F3NO2/c1-13(2,3)20-12(19)11-10(18-11)8-4-6-9(7-5-8)14(15,16)17/h4-7,10-11,18H,1-3H3/t10-,11-/m0/s1

InChI Key

DDSDSDHFCWJEOX-QWRGUYRKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1[C@@H](N1)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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